![molecular formula C13H12BrNO B3124611 4-Benzyloxy-3-bromophenylamine CAS No. 320337-15-3](/img/structure/B3124611.png)
4-Benzyloxy-3-bromophenylamine
Overview
Description
4-Benzyloxy-3-bromophenylamine is a nitrogen-containing organic compound with the molecular formula C13H12BrNO. It is related to other nitrogen-rich organic compounds through its synthesis .
Synthesis Analysis
The synthesis of 3-(4-Bromophenyl)-1,5-diphenylformazan, a molecule involved in verdazyl synthesis, was used as the educt to obtain the 3-(4-bromophenyl)-1,5-diphenylverdazyl radical . The hydrazone required for the synthesis was synthesized by refluxing a solution of p-bromobenzaldehyde with phenylhydrazine in ethanol .Molecular Structure Analysis
The molecular structure of 4-Benzyloxy-3-bromophenylamine is related to other nitrogen-rich organic compounds through its synthesis . The verdazyl radical, in which stacking leads to antiferromagnetic interactions, was reported previously .Chemical Reactions Analysis
Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported . Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
4-Benzyloxy-3-bromophenylamine has a molecular weight of 278.14 g/mol. More detailed physical and chemical properties were not found in the retrieved papers.Scientific Research Applications
Pharmacokinetics and Pharmacodynamics
Research into new psychoactive substances (NPS) such as 2C-B, 4-fluoroamphetamine (4-FA), and benzofurans highlights the clinical effects and health risks associated with these substances, which are structurally related to amphetamine and 3,4-methylenedioxymethamphetamine (MDMA) (Nugteren-van Lonkhuyzen et al., 2015). This research suggests a framework for understanding the toxicological and pharmacokinetic profiles of compounds like 4-Benzyloxy-3-bromophenylamine, should they exhibit similar properties.
Synthesis and Chemical Properties
A study on the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, reveals challenges and solutions in the synthesis of halogenated aromatic compounds, which could be relevant for synthesizing and studying 4-Benzyloxy-3-bromophenylamine (Qiu et al., 2009).
Photoaffinity Labeling in Structural Biology
The use of photoaffinity labeling for investigating the structural biology of biomolecules, including drug targets and transport processes, provides a methodological perspective that could be applied to studying the interactions of 4-Benzyloxy-3-bromophenylamine with biological targets (Vodovozova, 2007).
Safety And Hazards
properties
IUPAC Name |
3-bromo-4-phenylmethoxyaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOYDLZVKUVCEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxy-3-bromophenylamine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.